2-Amino-4-chloro-3-methylbenzoic acid
Overview
Description
2-Amino-4-chloro-3-methylbenzoic acid is an organic compound with the molecular formula C8H8ClNO2. This compound is characterized by the presence of amino, chloro, and methyl functional groups attached to a benzoic acid core. It is a white crystalline solid known for its applications in pharmaceutical and chemical research .
Mechanism of Action
Target of Action
It is known to be a common intermediate in organic synthesis , suggesting that its targets could vary depending on the specific reactions and compounds it is used to synthesize.
Mode of Action
The compound interacts with its targets primarily through chemical reactions. For instance, the chlorine atom on the benzene ring can undergo Suzuki coupling to introduce another aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other active functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .
Biochemical Pathways
Given its role as a common intermediate in organic synthesis , it can be inferred that the compound could potentially influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
The molecular and cellular effects of 2-Amino-4-chloro-3-methylbenzoic acid’s action would depend on the specific compounds it is used to synthesize . As a common intermediate in organic synthesis , its effects could vary widely.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it should be handled with appropriate protective measures to avoid skin contact and inhalation of its vapors .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-chloro-3-methylbenzoic acid can be synthesized from 3-methylanthranilic acid. The synthesis involves the reaction of 3-methylanthranilic acid with N-chlorosuccinimide in the presence of a solvent like dimethylformamide (DMF). The reaction proceeds with good regioselectivity, likely due to the strong electron-donating ability of the amino group, which directs the chlorination to the para position relative to the amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-chloro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups through reactions such as Suzuki coupling, where the chloro group is replaced by an aryl or alkyl group.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form amines.
Esterification and Amidation: The carboxylic acid group can be converted into esters or amides through reactions with alcohols or amines.
Common Reagents and Conditions
Suzuki Coupling: Uses palladium catalysts and boronic acids under mild conditions.
Oxidation: Uses oxidizing agents like potassium permanganate or nitric acid.
Reduction: Uses reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Esterification: Uses alcohols and acid catalysts like sulfuric acid.
Amidation: Uses amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Substituted Benzoic Acids: Through substitution reactions.
Nitro and Amino Derivatives: Through oxidation and reduction reactions.
Esters and Amides: Through esterification and amidation reactions.
Scientific Research Applications
2-Amino-4-chloro-3-methylbenzoic acid is used in various scientific research applications:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a building block for bioactive compounds.
Medicine: As a precursor in the synthesis of pharmaceutical agents.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-3-methylbenzoic acid: Similar structure but with the chloro group at a different position.
3-Methylanthranilic acid: Lacks the chloro group.
2-Amino-3-methylbenzoic acid: Lacks the chloro group.
Uniqueness
2-Amino-4-chloro-3-methylbenzoic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The presence of both amino and chloro groups on the benzoic acid core provides versatility in synthetic applications and potential biological activity .
Properties
IUPAC Name |
2-amino-4-chloro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3H,10H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRYLIKAXUSWFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1N)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801287534 | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98968-68-4 | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98968-68-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-chloro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801287534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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